molecular formula C22H18N2O5S B6531361 ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate CAS No. 923061-65-8

ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate

Cat. No.: B6531361
CAS No.: 923061-65-8
M. Wt: 422.5 g/mol
InChI Key: YLULAHFSHOHOBC-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a benzamido group, and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiophene core, while reduction can lead to the formation of reduced amides or alcohols.

Scientific Research Applications

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate

Uniqueness

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-2-29-22(28)19-15-5-3-4-6-16(15)30-21(19)23-20(27)13-7-9-14(10-8-13)24-17(25)11-12-18(24)26/h3-10H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULAHFSHOHOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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